6,9,12-Octadecatrien-1-ol

Catalog No.
S3470344
CAS No.
24149-05-1
M.F
C18H32O
M. Wt
264.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,9,12-Octadecatrien-1-ol

CAS Number

24149-05-1

Product Name

6,9,12-Octadecatrien-1-ol

IUPAC Name

(6E,9E,12E)-octadeca-6,9,12-trien-1-ol

Molecular Formula

C18H32O

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,12-13,19H,2-5,8,11,14-18H2,1H3/b7-6+,10-9+,13-12+

InChI Key

WFYSUQMCIPGKKK-YHTMAJSVSA-N

SMILES

CCCCCC=CCC=CCC=CCCCCCO

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCO

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/CCCCCO

6,9,12-Octadecatrien-1-ol, also known as gamma-Linolenyl alcohol, is a long-chain fatty primary alcohol with the molecular formula C18H32O and a molecular weight of 264.4 g/mol. This compound features three double bonds located at positions 6, 9, and 12 in its carbon chain, distinguishing it from other fatty alcohols. It is classified under the category of unsaturated fatty alcohols and is notable for its potential biological activities and applications in various fields .

The mechanism of action of GLA is still being elucidated, but several potential pathways are under investigation:

  • Eicosanoid metabolism: GLA serves as a precursor for a specific class of signaling molecules called eicosanoids, which play a role in inflammation regulation, cell proliferation, and other processes [].
  • Membrane fluidity: The unsaturated nature of GLA might influence the fluidity and function of cell membranes.
  • Toxicity: GLA is generally considered safe for consumption in recommended amounts. However, high doses may cause gastrointestinal side effects like nausea and diarrhea.
  • Flammability: GLA is flammable and should be handled with care, following standard safety protocols for organic solvents.
  • Reactivity: GLA can react with strong oxidizing agents, potentially leading to fires or explosions.

Chemical Identity

6,9,12-Octadecatrien-1-ol, also known as gamma-linolenyl alcohol, is a fatty alcohol with a long chain of 18 carbon atoms. It has three double bonds within its structure, located specifically at the 6th, 9th, and 12th carbon positions. (PubChem: )

Potential Health Effects

Research into the potential health effects of 6,9,12-Octadecatrien-1-ol is ongoing. Some studies suggest it may have antibacterial properties (PubChem: ). However, more research is needed to confirm these findings and explore other potential applications.

Typical of unsaturated alcohols:

  • Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
  • Esterification: It can react with acids to form esters, which are important in the synthesis of biodiesel and other derivatives.
  • Hydrogenation: The double bonds may undergo hydrogenation under specific conditions to yield saturated fatty alcohols.

These reactions are significant for modifying the compound's properties and enhancing its utility in various applications .

Research indicates that 6,9,12-Octadecatrien-1-ol exhibits various biological activities:

  • Antioxidant Properties: It has been shown to reduce oxidative stress markers in biological systems.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially benefiting conditions like arthritis.
  • Antidiabetic Activity: Studies suggest that it can influence glucose metabolism positively, making it a candidate for managing diabetes .

Several methods exist for synthesizing 6,9,12-Octadecatrien-1-ol:

  • Chemical Synthesis: This involves multi-step organic reactions starting from simpler fatty acids or alcohols.
  • Biotechnological Approaches: Microbial fermentation processes can produce this compound using specific strains capable of converting fatty acids into alcohols.
  • Extraction from Natural Sources: It can be isolated from certain plant oils that contain high levels of gamma-linolenic acid, such as evening primrose oil and borage oil .

The applications of 6,9,12-Octadecatrien-1-ol span various industries:

  • Cosmetics: Used as an emollient due to its moisturizing properties.
  • Food Industry: Acts as a flavoring agent and is utilized in dietary supplements for its health benefits.
  • Pharmaceuticals: Investigated for potential therapeutic roles due to its biological activities.
  • Fragrance Industry: Employed in perfumes for its unique scent profile .

Several compounds share structural similarities with 6,9,12-Octadecatrien-1-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
9,12-Octadecadienoic AcidContains two double bonds at positions 9 and 12Primarily known for anti-inflammatory effects
Linolenic AcidContains three double bonds at positions 9, 12, and 15Essential fatty acid with significant dietary importance
9-Hexadecenoic AcidContains one double bond at position 9Saturated variant with different physical properties

6,9,12-Octadecatrien-1-ol is unique due to its specific positioning of double bonds and its resultant biological activities that differentiate it from these similar compounds .

XLogP3

6.1

Dates

Modify: 2023-08-19

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